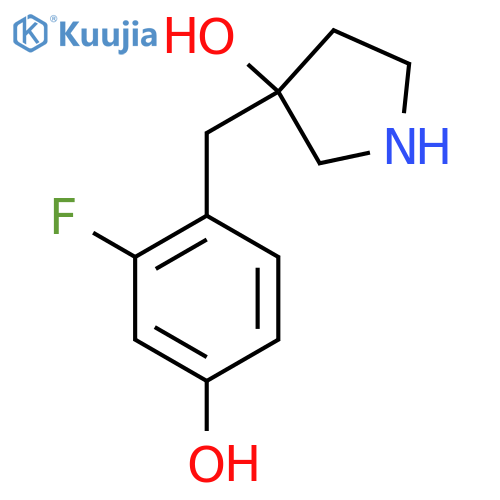

Cas no 2228559-87-1 (3-(2-fluoro-4-hydroxyphenyl)methylpyrrolidin-3-ol)

2228559-87-1 structure

商品名:3-(2-fluoro-4-hydroxyphenyl)methylpyrrolidin-3-ol

3-(2-fluoro-4-hydroxyphenyl)methylpyrrolidin-3-ol 化学的及び物理的性質

名前と識別子

-

- 3-(2-fluoro-4-hydroxyphenyl)methylpyrrolidin-3-ol

- EN300-1822031

- 2228559-87-1

- 3-[(2-fluoro-4-hydroxyphenyl)methyl]pyrrolidin-3-ol

-

- インチ: 1S/C11H14FNO2/c12-10-5-9(14)2-1-8(10)6-11(15)3-4-13-7-11/h1-2,5,13-15H,3-4,6-7H2

- InChIKey: BMVCPXOPPMWCTJ-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C=CC=1CC1(CNCC1)O)O

計算された属性

- せいみつぶんしりょう: 211.10085685g/mol

- どういたいしつりょう: 211.10085685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 52.5Ų

3-(2-fluoro-4-hydroxyphenyl)methylpyrrolidin-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1822031-0.5g |

3-[(2-fluoro-4-hydroxyphenyl)methyl]pyrrolidin-3-ol |

2228559-87-1 | 0.5g |

$974.0 | 2023-09-19 | ||

| Enamine | EN300-1822031-2.5g |

3-[(2-fluoro-4-hydroxyphenyl)methyl]pyrrolidin-3-ol |

2228559-87-1 | 2.5g |

$1988.0 | 2023-09-19 | ||

| Enamine | EN300-1822031-1g |

3-[(2-fluoro-4-hydroxyphenyl)methyl]pyrrolidin-3-ol |

2228559-87-1 | 1g |

$1014.0 | 2023-09-19 | ||

| Enamine | EN300-1822031-10g |

3-[(2-fluoro-4-hydroxyphenyl)methyl]pyrrolidin-3-ol |

2228559-87-1 | 10g |

$4360.0 | 2023-09-19 | ||

| Enamine | EN300-1822031-5g |

3-[(2-fluoro-4-hydroxyphenyl)methyl]pyrrolidin-3-ol |

2228559-87-1 | 5g |

$2940.0 | 2023-09-19 | ||

| Enamine | EN300-1822031-1.0g |

3-[(2-fluoro-4-hydroxyphenyl)methyl]pyrrolidin-3-ol |

2228559-87-1 | 1g |

$1014.0 | 2023-06-01 | ||

| Enamine | EN300-1822031-0.25g |

3-[(2-fluoro-4-hydroxyphenyl)methyl]pyrrolidin-3-ol |

2228559-87-1 | 0.25g |

$933.0 | 2023-09-19 | ||

| Enamine | EN300-1822031-5.0g |

3-[(2-fluoro-4-hydroxyphenyl)methyl]pyrrolidin-3-ol |

2228559-87-1 | 5g |

$2940.0 | 2023-06-01 | ||

| Enamine | EN300-1822031-0.05g |

3-[(2-fluoro-4-hydroxyphenyl)methyl]pyrrolidin-3-ol |

2228559-87-1 | 0.05g |

$851.0 | 2023-09-19 | ||

| Enamine | EN300-1822031-0.1g |

3-[(2-fluoro-4-hydroxyphenyl)methyl]pyrrolidin-3-ol |

2228559-87-1 | 0.1g |

$892.0 | 2023-09-19 |

3-(2-fluoro-4-hydroxyphenyl)methylpyrrolidin-3-ol 関連文献

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

2228559-87-1 (3-(2-fluoro-4-hydroxyphenyl)methylpyrrolidin-3-ol) 関連製品

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬